
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Derivative: The protected amino group is then reacted with a suitable acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) to form the desired product.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The free amine can be coupled with other carboxylic acids or acid chlorides to form amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Deprotection: Trifluoroacetic acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products
Reduction: 2-((tert-Butoxycarbonyl)amino)-2-(4-aminophenyl)acetic acid.
Deprotection: (S)-2-amino-2-(4-nitrophenyl)acetic acid.
Coupling: Various amide derivatives depending on the coupling partner.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with other molecules through hydrogen bonding, nucleophilic substitution, and other mechanisms
相似化合物的比较
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-aminophenyl)acetic acid: Similar structure but with an amino group instead of a nitro group.
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the nitro group on the phenyl ring.
(S)-2-amino-2-(4-nitrophenyl)acetic acid: The free amine version of the compound.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is unique due to the combination of a Boc-protected amino group and a nitro-substituted phenyl ring. This combination allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.
属性
CAS 编号 |
336877-68-0 |
|---|---|
分子式 |
C13H16N2O6 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-4-6-9(7-5-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChI 键 |
MDWBEVONBWMBJG-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


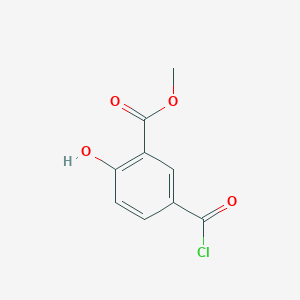
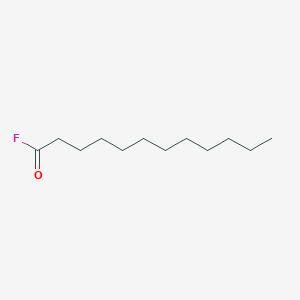
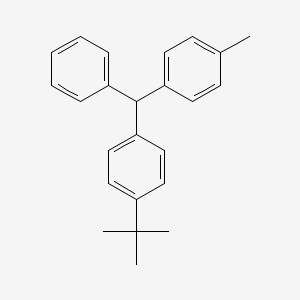
![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
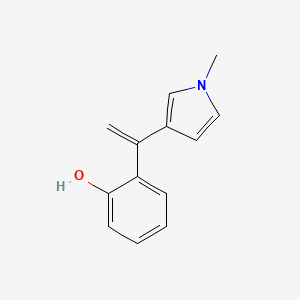

![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)

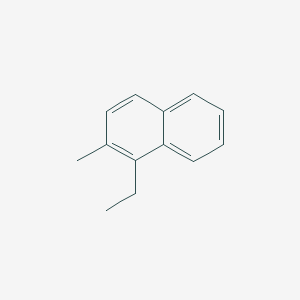

stannane](/img/structure/B14139028.png)
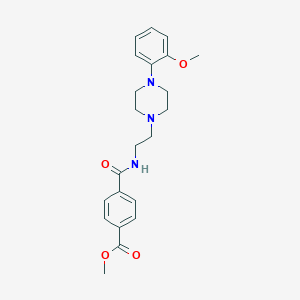

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)
